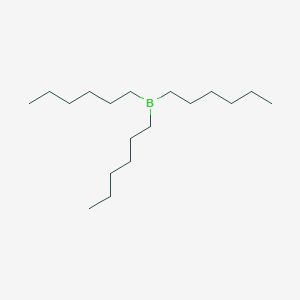
Trihexylborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexylborane is a useful research compound. Its molecular formula is C18H39B and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radical Initiator
THB serves as an effective radical initiator in various reactions, particularly in low-temperature conditions. Its ability to generate radicals allows for the functionalization of organic molecules, making it valuable in synthetic pathways that require controlled radical formation.
- Case Study : In the synthesis of complex organic molecules, THB has been shown to initiate radical reactions that lead to higher yields and selectivity compared to traditional methods. For instance, its use in the hydrostannylation of alkynes has demonstrated significant improvements in reaction efficiency.
Deoxygenation Reactions
THB is utilized in deoxygenation processes, particularly in the Barton-McCombie reaction, where alcohols are converted into hydrocarbons by removing oxygen functionalities.
- Data Table: Deoxygenation Efficiency
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Primary Alcohols | THB + Lithium Tri-tert-butoxyaluminohydride | 85-90% |
| Secondary Alcohols | THB + Lithium Tri-tert-butoxyaluminohydride | 80-88% |
Boron-Doped Graphene Synthesis
Recent studies have explored the use of THB as a precursor for synthesizing boron-doped graphene films through chemical vapor deposition (CVD). The incorporation of boron into graphene enhances its electronic properties, making it suitable for semiconductor applications.
- Findings : Adjusting the concentration of THB during synthesis significantly affects the optical transmission and sheet resistance of the resulting graphene films. Optimal conditions were found to produce high-quality boron-doped graphene with improved conductivity.
Polymerization Processes
THB plays a crucial role in copolymerization reactions involving epoxides and anhydrides, facilitating the formation of poly(ester-carbonate) copolymers.
- Case Study : A study demonstrated that THB could manipulate reactivity ratios during copolymerization, allowing for tailored polymer architectures with specific mechanical properties.
Catalysis in Organic Reactions
THB is employed as a catalyst modifier in various organic transformations, enhancing reaction rates and selectivity.
- Example : In alkene hydrogenation reactions, THB has been shown to improve yields significantly by stabilizing reactive intermediates.
Eigenschaften
CAS-Nummer |
1188-92-7 |
|---|---|
Molekularformel |
C18H39B |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
trihexylborane |
InChI |
InChI=1S/C18H39B/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
NMHWWOSZMMORNT-UHFFFAOYSA-N |
SMILES |
B(CCCCCC)(CCCCCC)CCCCCC |
Kanonische SMILES |
B(CCCCCC)(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















